1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate
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Overview
Description
1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate is a chemical compound with the molecular formula C12H18O5 and a molecular weight of 242.27 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate involves the reaction of dipropylene glycol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The product is often stabilized with inhibitors like MEHQ to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions
1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols are used under mild conditions.
Hydrolysis: Acidic or basic catalysts are employed, with water as the solvent.
Major Products Formed
Polymerization: Cross-linked polymers with applications in coatings and adhesives.
Addition Reactions: Adducts with various functional groups.
Hydrolysis: Acrylic acid and dipropylene glycol.
Scientific Research Applications
1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Investigated for use in biomedical devices and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate primarily involves its ability to undergo polymerization. The acrylate groups can form cross-linked networks through free radical polymerization, leading to the formation of durable and flexible materials. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol diacrylate: Similar in structure but with ethylene glycol instead of dipropylene glycol.
Triethylene glycol diacrylate: Contains three ethylene glycol units.
Butylene glycol diacrylate: Uses butylene glycol as the diol component.
Uniqueness
1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate is unique due to its specific combination of dipropylene glycol and acrylate groups, which provides a balance of flexibility and reactivity. This makes it particularly suitable for applications requiring durable and flexible polymers .
Properties
IUPAC Name |
2-(2-prop-2-enoyloxypropoxy)propyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-5-11(13)16-7-9(3)15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYIFGHKYLTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(=O)C=C)OC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026551-14-3 |
Source
|
Record name | 2-(2-Hydroxypropoxy)propan-1-ol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026551143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2'-OXYDIPROPANOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZR8P7C2BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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